molecular formula C23H21N5O2S B2642726 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894053-03-3

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

Cat. No.: B2642726
CAS No.: 894053-03-3
M. Wt: 431.51
InChI Key: QPASDSPISFPGDS-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a novel synthetic chemical reagent designed for research applications. This compound features a complex molecular architecture that combines a [1,2,4]triazolo[4,3-b]pyridazine core, a known privileged structure in medicinal chemistry, with a 3,4-dihydroquinoline moiety. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a nitrogen-rich heterocyclic system of significant interest in the development of bioactive molecules and has been investigated for its potential interactions with various enzymatic targets . The specific biological activity, mechanism of action, and primary research applications for this particular derivative are currently undetermined and require further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy studies.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-30-18-10-8-16(9-11-18)19-12-13-21-24-25-23(28(21)26-19)31-15-22(29)27-14-4-6-17-5-2-3-7-20(17)27/h2-3,5,7-13H,4,6,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPASDSPISFPGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC5=CC=CC=C54)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone typically involves multi-step synthetic protocols:

  • Synthesis of Intermediate Compounds: This may involve the preparation of the triazolo[4,3-b]pyridazine core and the dihydroquinoline intermediate through cyclization reactions.

  • Formation of the Thioether Linkage: Using thiolation agents to introduce the sulfur linkage.

  • Final Coupling Reaction: Combining the intermediates under suitable reaction conditions, often in the presence of catalysts and specific solvents.

Industrial Production Methods: Industrially, the synthesis might be optimized for higher yield and purity using continuous flow reactors, automated synthesizers, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Conversion of the dihydroquinoline to quinoline derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction of nitro groups, if present, using agents such as palladium on carbon (Pd/C) and hydrogen gas.

  • Substitution: Nucleophilic substitution at various positions on the triazolopyridazine ring.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Palladium on carbon, sodium borohydride.

  • Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.

Major Products:

  • Oxidized quinoline derivatives.

  • Reduced amine products.

  • Substituted triazolopyridazine compounds.

Scientific Research Applications

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its applications, synthesizing available research findings and insights from various sources.

Structure

The compound can be structurally represented as follows:

  • Molecular Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: 354.43 g/mol

Key Functional Groups

  • Dihydroquinoline moiety: Known for its diverse biological activities.
  • Triazolo-pyridazine unit: Often associated with anti-inflammatory and anti-cancer properties.
  • Thioether linkage: May enhance bioavailability and modulate pharmacokinetics.

Antimicrobial Activity

Research indicates that compounds containing quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth and have antifungal effects, making them candidates for developing new antibiotics or antifungal agents .

Anticancer Properties

The triazolo-pyridazine component has been linked to anticancer activity. Compounds with this structure have demonstrated the ability to inhibit cancer cell proliferation in various studies. The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for effective cancer treatment .

Anti-inflammatory Effects

The incorporation of the quinoline structure in pharmaceuticals has been associated with anti-inflammatory effects. Research suggests that derivatives of this compound can reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases such as arthritis .

Neurological Applications

Some derivatives of quinoline are being explored for neuroprotective effects. They may play a role in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of synthesized quinoline derivatives against a panel of bacterial strains. The results indicated that compounds similar to This compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as novel antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that the compound exhibited significant cytotoxicity against breast and lung cancer cells. The study highlighted its mechanism involving cell cycle arrest and apoptosis induction, supporting further development as an anticancer therapeutic agent .

Comparative Data Table

Application Mechanism Potential Benefits References
Antimicrobial ActivityInhibition of bacterial growthDevelopment of new antibiotics ,
Anticancer PropertiesInduction of apoptosisTreatment for various cancers ,
Anti-inflammatory EffectsReduction of inflammation markersManagement of chronic inflammatory diseases
Neurological ApplicationsNeuroprotection via oxidative stress modulationPotential treatment for neurodegenerative diseases

Mechanism of Action

Molecular Targets and Pathways:

  • Interacts with enzymes and receptors in biological systems, potentially inhibiting or modifying their activity.

  • May participate in the inhibition of specific pathways involved in disease processes, such as inflammation or microbial growth.

Comparison with Similar Compounds

Bioactivity and Structure-Activity Relationships (SAR)

  • Triazolopyridazine Cores : The presence of a fused triazolo-pyridazine system is associated with kinase inhibition and DNA intercalation in analogs .
  • 4-Methoxyphenyl Substituent: This group may enhance bioavailability compared to non-polar substituents (e.g., phenyl), as seen in other methoxy-containing derivatives .
  • Thioether Linkage : Common in cytotoxic agents, this moiety likely contributes to redox modulation or sulfur-based interactions with biological targets .

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

This compound features a complex structure that incorporates a dihydroquinoline moiety and a triazolopyridazine derivative. The presence of sulfur in the thioether linkage adds to its chemical diversity. The molecular formula can be summarized as follows:

Property Value
Molecular Formula C20H20N4O2S
Molecular Weight 372.46 g/mol
CAS Number Not available

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole and quinoline compounds exhibit significant anticancer properties. For instance, a related compound with a similar structure was shown to have an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells . This suggests that the compound may also possess similar anticancer activities due to structural similarities.

Antimicrobial Properties

Research indicates that compounds containing quinoline and triazole moieties often exhibit antimicrobial activity. The presence of the triazole ring is known to enhance the interaction with biological targets such as enzymes involved in microbial metabolism .

The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes or receptors linked to cancer cell proliferation and microbial growth. For example, triazole derivatives have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and immune response modulation .

Case Studies

  • Anticancer Efficacy in Cell Lines
    • A study evaluated various substituted triazoles against different cancer cell lines, revealing that modifications in the quinoline structure significantly impacted their cytotoxicity profiles. The compound's structural components may enhance its binding affinity to cancer-related targets.
  • Antimicrobial Screening
    • Another investigation focused on the antimicrobial activity of quinoline derivatives, where compounds similar to the one demonstrated potent activity against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents from similar scaffolds.

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